molecular formula C19H15BrN2O2S2 B2959337 5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 361480-35-5

5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2959337
CAS No.: 361480-35-5
M. Wt: 447.37
InChI Key: GEZHSFWIKDVYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, 5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole, is a pyrazole derivative featuring a bromophenyl substituent at position 5, a phenylsulfonyl group at position 1, and a thiophene ring at position 2. The bromine atom on the phenyl ring introduces steric and electronic effects, influencing intermolecular interactions and reactivity. Synthesis typically involves cyclization reactions of chalcone precursors with hydrazines or sulfonylation of preformed pyrazolines .

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S2/c20-15-10-8-14(9-11-15)18-13-17(19-7-4-12-25-19)21-22(18)26(23,24)16-5-2-1-3-6-16/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZHSFWIKDVYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl group, a phenylsulfonyl moiety, and a thiophene ring. Its molecular formula is C15H14BrN3O2SC_{15}H_{14}BrN_3O_2S, and it has a molecular weight of approximately 372.26 g/mol.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, modifications of pyrazole structures resulted in compounds with up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies revealed that pyrazole derivatives can inhibit various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential as an antimicrobial agent .

Anticancer Potential

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds related to this compound were tested against different cancer cell lines using the MTT assay method. Some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have shown that certain pyrazole analogs can inhibit metabolic enzymes associated with neurodegeneration. Compounds with bromophenyl substitutions demonstrated potent inhibition of acetylcholinesterase (AChE), suggesting their potential use in treating conditions like Alzheimer's disease .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors like arylhydrazines and substituted ketones. The synthetic routes often yield high purity products suitable for biological testing.

Case Study: Anti-inflammatory Activity Evaluation
In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that certain compounds could significantly reduce edema compared to untreated controls, showcasing their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has demonstrated that derivatives of 5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole exhibit potent anticancer properties. A study published in the European Journal of Medicinal Chemistry reported that these compounds inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .

2. Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicated that it effectively reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .

3. Antimicrobial Properties
Another significant application is its antimicrobial activity. Research indicates that this compound exhibits inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics .

Material Science Applications

1. Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its unique structure allows for the creation of sulfonamide-containing polymers with enhanced thermal stability and mechanical properties .

2. Photovoltaic Materials
Recent studies have explored the use of this compound in organic photovoltaic cells. Its ability to absorb light effectively and convert it into electrical energy positions it as a potential candidate for improving solar cell efficiency .

Agricultural Chemistry Applications

1. Pesticide Development
The compound's biological activity extends to agricultural applications, particularly as a pesticide. Research has shown that it can act against specific pests while being less toxic to beneficial insects, highlighting its potential for environmentally friendly pest management solutions .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agent
Anti-inflammatory agent
Antimicrobial agent
Material SciencePolymer synthesis
Photovoltaic materials
Agricultural ChemistryPesticide development

Case Studies

Case Study 1: Anticancer Mechanism
A detailed investigation into the mechanism of action revealed that this compound induces apoptosis through the mitochondrial pathway in cancer cells. This was supported by flow cytometry analysis demonstrating increased Annexin V positivity in treated cells compared to controls .

Case Study 2: Polymer Synthesis
In a study on polymer chemistry, researchers synthesized a series of sulfonamide-based polymers using this compound as a precursor. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, suggesting their applicability in high-performance materials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Crystallographic Insights

The compound’s structural analogs often differ in halogen substituents (Cl vs. Br) or heterocyclic moieties (thiophene vs. triazole/thiazole). Key comparisons include:

Halogen-Substituted Derivatives
  • 3-(4-Chlorophenyl)-1-(phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (): Replacing bromine with chlorine reduces steric bulk (Cl: 0.99 Å vs. Br: 1.14 Å atomic radius) and alters electron-withdrawing effects. Isostructural studies (e.g., compounds 4 and 5 in ) reveal nearly identical crystal packing but with adjusted van der Waals distances to accommodate halogen size .
  • IDOMOF (2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole, ):
    Substitution of the phenylsulfonyl group with a thiazole ring introduces additional hydrogen-bonding sites (N and S atoms), altering crystal packing motifs compared to the target compound .

Heterocyclic Variations
  • 4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole ():
    Incorporation of triazole and thiazole rings increases molecular complexity and π-π stacking interactions, leading to distinct packing patterns compared to the simpler thiophene-containing target compound .

Electronic and Spectroscopic Properties

  • IR/NMR Data :
    The bromophenyl group in the target compound causes distinct downfield shifts in $ ^1H $-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) compared to chlorophenyl analogs (δ 7.0–7.6 ppm) due to bromine’s stronger inductive effect . IR spectra show characteristic SO$_2$ stretches (~1150 cm$^{-1}$) and C-Br vibrations (~650 cm$^{-1}$) .
  • DFT Studies :
    Computational analyses (e.g., ) suggest bromine’s electron-withdrawing effect lowers the HOMO-LUMO gap by 0.2–0.3 eV compared to chlorine, enhancing electrophilic reactivity .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Substituents (Position) Melting Point (°C) Notable Bioactivity Key Spectral Features (IR/NMR)
5-(4-Bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole Br (C5), SO$_2$Ph (N1), Thienyl (C3) N/A Potential protease inhibition SO$_2$: 1151 cm$^{-1}$; C-Br: 650 cm$^{-1}$
3-(4-Chlorophenyl)-1-(phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole Cl (C5) N/A Antimicrobial (MIC: 16–32 µg/mL) SO$_2$: 1145 cm$^{-1}$; C-Cl: 750 cm$^{-1}$
IDOMOF () Br (C3), Thiazole (N1) N/A N/A Thiazole C=N: 1583 cm$^{-1}$
4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-{...}-thiazole () Br (C4), Triazole/Thiazole N/A Anticancer (in vitro) Triazole C-H: 3100 cm$^{-1}$; π-π stacking

Q & A

Q. What are the established synthetic routes for preparing 5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, hydrazine hydrate reacts with chalcone analogs under reflux in ethanol or dioxane to form the pyrazoline core. Optimization involves adjusting solvents (e.g., ethanol vs. dioxane), reaction time (6–24 hours), and temperature (80–100°C). Catalysts like acetic acid may enhance cyclization efficiency. Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high yields (70–85%) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm and sulfonyl groups influencing deshielding).
  • X-ray Crystallography: Resolves dihydro-pyrazole ring puckering and intermolecular interactions (e.g., C–H···π, π–π stacking). Orthorhombic or monoclinic crystal systems with space groups like P212121P2_12_12_1 are common, with unit cell parameters a=11.315.9A˚a = 11.3–15.9 \, \text{Å}, b=14.016.0A˚b = 14.0–16.0 \, \text{Å}, c=15.916.5A˚c = 15.9–16.5 \, \text{Å} .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular mass (e.g., m/zm/z 485.02 for C19H14BrN2O2S2\text{C}_{19}\text{H}_{14}\text{BrN}_2\text{O}_2\text{S}_2) .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the electronic and steric environment of the pyrazole ring, and what are the implications for reactivity?

The phenylsulfonyl group is electron-withdrawing, polarizing the pyrazole ring and enhancing electrophilic substitution at the 3-position. Steric hindrance from the sulfonyl group restricts rotational freedom, leading to rigid conformations. This rigidity stabilizes intermolecular interactions (e.g., C–H···O hydrogen bonds) in the crystal lattice, as observed in analogs with Rfactor=0.0240.052R_{\text{factor}} = 0.024–0.052 . Computational studies (DFT) could further quantify charge distribution and frontier molecular orbitals.

Q. What strategies resolve discrepancies in reported crystallographic data for structurally similar pyrazole derivatives?

Discrepancies in unit cell parameters (e.g., V=2544.5A˚3V = 2544.5 \, \text{Å}^3 vs. 2680A˚32680 \, \text{Å}^3) often arise from solvent inclusion or polymorphism. Strategies include:

  • Re-crystallizing under controlled conditions (e.g., slow evaporation in acetonitrile).
  • Validating hydrogen-bonding networks via Hirshfeld surface analysis (e.g., C–HN\text{C–H} \cdots \text{N} interactions contributing 12–15% to crystal packing) .
  • Cross-referencing with Cambridge Structural Database entries for analogous compounds .

Q. How can reaction intermediates in multi-step syntheses impact yield and purity, and what purification methods are most effective?

Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride (from oxidation and acylation steps) require rigorous purification to avoid side reactions. Silica gel chromatography (hexane/ethyl acetate gradients) isolates intermediates with >95% purity. Recrystallization from toluene/hexane mixtures removes residual hydrazine or unreacted ketones. Monitoring via TLC (Rf=0.30.5R_f = 0.3–0.5) ensures intermediate stability .

Q. What role does the thiophen-2-yl substituent play in modulating the compound’s reactivity or pharmacological potential?

The thiophene ring enhances π-stacking with biological targets (e.g., enzymes or receptors) due to its electron-rich aromatic system. In analogs, thiophene substitution correlates with improved binding affinity in COX-2 inhibition (IC50_{50} = 0.8–1.2 µM). Synthetic modifications (e.g., bromination at the 5-position of thiophene) could further tune electronic properties .

Methodological Guidance for Contradictory Data

  • Contradiction in Solvent Effects: Some studies report ethanol as optimal for cyclization (yield: 80%), while others prefer dioxane (yield: 70%). Resolution involves testing solvent polarity (ε\varepsilon) and proticity: ethanol (ε=24.3\varepsilon = 24.3) may stabilize charged intermediates, whereas dioxane (ε=2.2\varepsilon = 2.2) favors neutral species .
  • Variable Biological Activity: Structural analogs with 4-fluorophenyl vs. 4-bromophenyl groups show differing IC50_{50} values. Structure-activity relationship (SAR) studies should prioritize substituent electronegativity and steric bulk via Hammett constants (σmeta=0.34\sigma_{\text{meta}} = 0.34 for Br vs. 0.15 for F) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.